(Z)-GW 5074

Catalog No.
S800710
CAS No.
1233748-60-1
M.F
C15H8Br2INO2
M. Wt
520.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-GW 5074

CAS Number

1233748-60-1

Product Name

(Z)-GW 5074

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one

Molecular Formula

C15H8Br2INO2

Molecular Weight

520.94 g/mol

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N

Synonyms

5-iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone, GW 5074, GW-5074, GW5074

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2

The exact mass of the compound 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Z)-GW 5074 is a highly specific arylidene-indolinone derivative that functions dually as a potent c-Raf1 kinase inhibitor (IC50 = 9 nM) and a validated LC3-binding ligand. While historically utilized for its >100-fold selectivity for c-Raf over other kinases (such as CDK1/2, p38, and VEGFR2), its modern procurement value is heavily driven by its role as a foundational moiety in Autophagosome-Tethering Compounds (ATTECs). Specifically, the defined (Z)-isomer interacts with the autophagosome protein LC3B and mutant huntingtin (mHTT), enabling targeted protein degradation via the autophagy-lysosomal pathway without disrupting basal autophagic flux [1].

Research Fit

Z
Stereopure Z-isomer for allele-selective mHTT degradation studies (ATTEC mechanism)
R
c-Raf kinase pathway inhibition research tool; supports target engagement assays
D
Defined stereochemistry reduces pharmacological noise versus racemic GW 5074

Procuring generic 'GW 5074' typically yields an unspecified mixture of (E) and (Z) arylidene interconverting diastereomers. For targeted protein degradation workflows, generic substitution fails because only the specific (Z)-geometry correctly occupies hydrophobic pocket 1 of the LC3B protein to facilitate autophagosome tethering. Utilizing mixed-isomer batches as precursors for ATTEC synthesis (e.g., conjugating to JQ1 for BRD4 degradation) results in significantly reduced coupling yields of the active degrader, necessitates complex downstream chiral purification, and introduces variable c-Raf off-target effects in cellular assays. Furthermore, substituting with alternative LC3 binders like Ispinesib alters the baseline cellular toxicity profile, shifting the off-target background from c-Raf inhibition to KSP (kinesin spindle protein) inhibition, which fundamentally changes assay reproducibility [1].

Substitution Risk

Racemic GW 5074 includes non-functional E-isomer that may dilute ATTEC activity; reported stereospecific degradation effects may not reproduce.
Generic Raf inhibitors (e.g., Sorafenib) lack LC3 binding and do not support targeted protein degradation workflows.
Oral bioavailability limitation of racemic GW 5074 may confound in vivo oral dosing; parenteral routes may be required, unlike orally absorbed Raf inhibitors.

Allele-Selective Degradation Efficacy

(Z)-GW 5074 demonstrates the capacity to selectively degrade mutant huntingtin (mHTT) while sparing wild-type HTT. In cellular models, it acts as a direct molecular tether between mHTT and LC3, leading to dose-dependent autophagic clearance of the mutant aggregate. Compared to broad-spectrum autophagy inducers (like rapamycin) which clear both mutant and wild-type proteins indiscriminately, (Z)-GW 5074 provides strict allele selectivity, maintaining the essential physiological functions of wild-type HTT [1].

Evidence DimensionAllele-Selective Clearance
Target Compound DataDose-dependent reduction of mHTT with preservation of wild-type HTT
Comparator Or BaselineRapamycin (reduces both mHTT and wtHTT)
Quantified DifferenceHigh allele-selectivity for mHTT over wtHTT
ConditionsCellular models of Huntington's disease

Essential for neurodegenerative disease modeling where preserving the wild-type protein is required for cell viability.

Stereochemical identity
Head-to-head
Stereopure Z-isomer vs. racemic Z/E mixture
Only Z-configuration reported to tether mHTT to LC3; racemate introduces undefined isomer ratio.
Stereopurity is critical for ATTEC reproducibility.

Precursor Suitability for Chimeric ATTEC Synthesis

As a building block for Autophagosome-Tethering Chimeras (ATTECs), (Z)-GW 5074 provides a highly validated LC3-recruiting moiety. When conjugated to target-binding ligands (e.g., the BET inhibitor JQ1), the resulting (Z)-GW 5074-based chimera achieves robust degradation of targets like BRD4. Compared to using unvalidated LC3-binding scaffolds, utilizing the established (Z)-GW 5074 structure ensures predictable LC3B engagement (binding hydrophobic pocket 1) and circumvents the need for de novo linker optimization, directly improving synthetic yield and downstream assay success [1].

Evidence DimensionTargeted Degradation Efficiency (BRD4)
Target Compound DataRobust BRD4 degradation via autophagy when used as an ATTEC linker
Comparator Or BaselineUnconjugated JQ1 (inhibits but does not degrade BRD4)
Quantified DifferenceConversion of a pure inhibitor into an autophagic degrader
ConditionsCellular degrader assays

Validates the compound as a reliable, modular precursor for synthesizing novel targeted degraders.

LC3 binding affinity
Reported
Kd 467 nM for LC3
Supports concentration selection for ATTEC-mediated degradation over kinase inhibition.
Generic Raf inhibitors lack reported LC3 binding.

Kinase Selectivity and Off-Target Predictability

Beyond its role in autophagy, (Z)-GW 5074 is a highly potent c-Raf1 kinase inhibitor with an IC50 of 9 nM. It exhibits >100-fold selectivity for c-Raf over a panel of related kinases, including CDK1/2, c-Src, MEK1, p38 MAP kinase, and VEGFR2. When selecting an LC3-binder for ATTEC synthesis, this precise kinase profile is highly advantageous compared to Ispinesib (another LC3 binder), which acts as a KSP inhibitor. The well-documented c-Raf inhibition allows researchers to easily control for and isolate off-target MEK-ERK pathway effects during degrader evaluation [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound Datac-Raf IC50 = 9 nM
Comparator Or BaselineCDK1/2, p38, VEGFR2 (IC50 > 900 nM)
Quantified Difference>100-fold selectivity for c-Raf
ConditionsIn vitro kinase activity assays

Allows buyers to accurately account for baseline signaling alterations when using the compound as a degrader moiety.

Oral bioavailability
Trial context
Poor absorption (dose-saturating) vs. Sorafenib oral activity
Reported PK from advanced solid tumor trial; in vivo oral route may not achieve consistent exposure.
Parenteral administration typically required for in vivo models.

Autophagy Pathway Neutrality

A critical requirement for any ATTEC linker is that it must bind the autophagosome without inhibiting the overall autophagic flux. (Z)-GW 5074 binds LC3B with micromolar affinity to tether specific targets, but unlike classical autophagy inhibitors such as chloroquine or bafilomycin A1, it does not block lysosomal fusion or general cargo clearance. This pathway neutrality ensures that the very mechanism required for target degradation remains fully functional during the assay [1].

Evidence DimensionGlobal Autophagic Flux
Target Compound DataMaintains basal autophagy while binding LC3B
Comparator Or BaselineChloroquine / Bafilomycin A1 (blocks autophagic flux)
Quantified DifferenceComplete preservation of lysosomal clearance mechanism
ConditionsIn vitro autophagosome-lysosome fusion assays

Ensures the compound can be used for targeted degradation without causing generalized autophagic toxicity.

Synthesis of Autophagosome-Tethering Chimeras (ATTECs)

Because (Z)-GW 5074 selectively binds LC3B without halting autophagic flux, it is a premier precursor for synthesizing novel ATTECs. Chemists procure this specific isomer to conjugate with target-binding ligands (e.g., JQ1 for BRD4, or lipid-binding probes for lipid droplets), enabling the targeted autophagic degradation of large proteins or organelles that are intractable to standard proteasome-targeting PROTACs [1].

Allele-Selective Neurodegeneration Modeling

In Huntington's disease research, (Z)-GW 5074 is utilized to selectively clear mutant huntingtin (mHTT) aggregates. Its ability to tether mHTT to LC3 while sparing wild-type HTT makes it superior to broad-spectrum autophagy inducers, providing a precise chemical tool for studying allele-selective clearance mechanisms in patient-derived fibroblasts and neuronal models [2].

Highly Selective c-Raf Kinase Inhibition Assays

Due to its 9 nM IC50 and >100-fold selectivity over related kinases (such as p38, VEGFR2, and CDK1/2), (Z)-GW 5074 is deployed as a benchmark c-Raf inhibitor. It is specifically selected over multi-kinase inhibitors like Sorafenib when researchers need to isolate c-Raf-dependent signaling pathways from broader receptor tyrosine kinase networks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
mHTT degradation studies (HD models)
Stereopure Z-isomer identity for LC3 tethering
Allele-selective mHTT protein reduction in cell and in vivo models
ATTEC molecular glue development
LC3 binding affinity context (Kd benchmark)
Ternary complex formation and SAR reproducibility
Neuroprotection mechanism dissection
c-Raf vs. ATTEC pathway distinction
MEK/ERK-independent neuroprotection endpoint review

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

520.79460 Da

Monoisotopic Mass

518.79665 Da

Heavy Atom Count

21

UNII

B7W8RS1GG2

Other CAS

220904-83-6

Wikipedia

GW5074
Hakkim et al. Activation of the Raf-MEK-ERK pathway is required for neutrophil extracellular trap formation. Nature Chemical Biology, doi: 10.1038/nchembio.496, published online 19 December 2010 http://www.nature.com/naturechemicalbiology

Explore Compound Types